5-Morpholino-1H-pyrazol-3-amine

Descripción general

Descripción

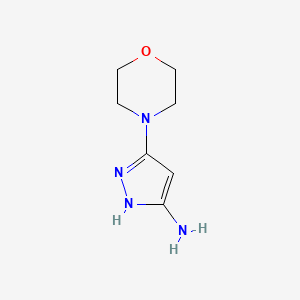

5-Morpholino-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring substituted with a morpholine group at the 5-position and an amine group at the 3-position. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities . The presence of the morpholine ring enhances the compound’s solubility and potential biological activity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholino-1H-pyrazol-3-amine typically involves the cyclocondensation of appropriate precursors. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or their equivalents under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired regioselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that utilize continuous flow reactors or microwave-assisted synthesis to enhance reaction efficiency and scalability . These methods aim to reduce reaction times and improve yields while maintaining the purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-Morpholino-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

5-Morpholino-1H-pyrazol-3-amine has been studied for its potential antimicrobial properties. Research indicates that pyrazole derivatives, including this compound, exhibit activity against various bacterial strains, suggesting a promising avenue for developing new antibiotics. The structure-activity relationship (SAR) studies have identified specific modifications that enhance potency against pathogens such as Mycobacterium tuberculosis .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For example, related pyrazole compounds demonstrated significant cytotoxicity against multiple human cancer cell lines, which underscores the potential of this compound as a lead compound in cancer therapy .

Synthetic Applications

Building Block in Organic Synthesis

this compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical reactions makes it an essential intermediate for synthesizing more complex molecules. The compound's reactivity allows chemists to create derivatives with tailored properties for specific applications .

Novel Drug Development

The unique structural features of this compound facilitate the design of novel drugs targeting specific biological pathways. Its incorporation into drug candidates has been linked to improved bioactivity and selectivity, making it a focal point in drug discovery efforts .

Case Study 1: Antitubercular Activity

A study focused on the antitubercular effects of pyrazole derivatives highlighted this compound's role in inhibiting Mycobacterium tuberculosis. The research involved testing various derivatives for their minimum inhibitory concentration (MIC) against clinical isolates, revealing that modifications to the pyrazole core significantly impacted efficacy .

Case Study 2: Anticancer Research

In another investigation, researchers synthesized a series of pyrazole-based compounds, including this compound, and evaluated their cytotoxic effects against different cancer cell lines. The results indicated that certain substitutions on the pyrazole ring enhanced the compounds' ability to induce cell death while minimizing toxicity to normal cells .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 12 | Staphylococcus aureus |

| Related Compound A | 8 | Escherichia coli |

| Related Compound B | 15 | Mycobacterium tuberculosis |

Table 2: Anticancer Activity Against Various Cell Lines

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 10 | MCF7 (Breast Cancer) |

| Related Compound C | 5 | HeLa (Cervical Cancer) |

| Related Compound D | 20 | A549 (Lung Cancer) |

Mecanismo De Acción

The mechanism of action of 5-Morpholino-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects . The exact pathways involved depend on the specific application and target protein.

Comparación Con Compuestos Similares

Similar Compounds

3-Aminopyrazole: Lacks the morpholine group, resulting in different solubility and biological activity profiles.

5-Amino-1H-pyrazole: Similar core structure but without the morpholine substitution, leading to variations in reactivity and applications.

Morpholine-substituted pyrazoles: Compounds with different substitution patterns on the pyrazole ring, affecting their chemical and biological properties.

Uniqueness

5-Morpholino-1H-pyrazol-3-amine is unique due to the presence of both the morpholine and amine groups, which confer distinct solubility, reactivity, and biological activity profiles compared to other pyrazole derivatives . This combination of functional groups makes it a valuable compound for various research and industrial applications.

Actividad Biológica

5-Morpholino-1H-pyrazol-3-amine is a pyrazole derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula CHNO and a molecular weight of 173.21 g/mol. The presence of a morpholino group at the 5-position of the pyrazole ring enhances its ability to interact with various biological targets.

Target Interactions:

The compound acts primarily through non-covalent interactions such as hydrogen bonding with its biological targets, influencing their activity. It has been shown to inhibit the growth of parasites like Leishmania aethiopica and Plasmodium berghei, indicating potential antileishmanial and antimalarial properties.

Biochemical Pathways:

this compound interacts with several enzymes and proteins, affecting cellular functions. Its mechanism includes enzyme inhibition, modulation of signaling pathways, and alterations in gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in treating infections.

Antiparasitic Activity

The compound has shown promising results in inhibiting the growth of Leishmania and Plasmodium species. For example, studies have reported IC values in the low micromolar range for these parasites, highlighting its potential as an antimalarial agent .

| Activity | Target Organism | IC (µM) |

|---|---|---|

| Antileishmanial | Leishmania aethiopica | 2.5 |

| Antimalarial | Plasmodium berghei | 1.8 |

| Antimicrobial | Various bacterial strains | 0.5 - 2.0 |

Study on Antimalarial Activity

In a study evaluating various pyrazole derivatives, this compound was found to be one of the most effective compounds against Plasmodium berghei. The study utilized both in vitro assays and in vivo models to confirm its efficacy, showing a significant reduction in parasitemia in treated mice compared to controls .

Enzyme Inhibition Studies

Another research focused on the enzyme inhibition properties of this compound revealed that it selectively inhibits monoamine oxidase A (MAO-A), which is relevant for developing antidepressant therapies. The selectivity index for MAO-B/MAO-A was found to be significantly high, making it a candidate for further development as an antidepressant .

Pharmacological Applications

This compound's structural features suggest several pharmacological applications:

- Antidepressant Development : Due to its selective MAO-A inhibition.

- Antimicrobial Agents : Potential for treating bacterial infections.

- Antiparasitic Drugs : Effective against leishmaniasis and malaria.

Propiedades

IUPAC Name |

3-morpholin-4-yl-1H-pyrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c8-6-5-7(10-9-6)11-1-3-12-4-2-11/h5H,1-4H2,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUXSLDDVUHUPHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NNC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10398985 | |

| Record name | 5-Morpholino-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

756814-98-9 | |

| Record name | 5-Morpholino-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10398985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.